![molecular formula C19H23FN2O2 B5741967 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5741967.png)
1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine, also known as DF-MDBP, is a psychoactive substance that belongs to the class of designer drugs. It is a derivative of piperazine and has been found to exhibit stimulant and hallucinogenic effects. The compound has gained popularity among drug users due to its ability to produce euphoria, increased energy, and altered perception. However, the use of DF-MDBP is associated with various health risks, and its effects on the human body are not fully understood.
Wirkmechanismus
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to the characteristic stimulant and hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The use of 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine is associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. The long-term effects of 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine use on the human body are not fully understood, but it is believed to have neurotoxic effects on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine has several advantages for use in laboratory experiments. Its simple synthesis method and availability make it a convenient compound to work with. However, its psychoactive effects and potential health risks limit its use in experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine. One area of interest is the development of therapeutic applications for the compound, particularly in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine on the human body. This information could be used to develop strategies to mitigate the health risks associated with its use. Overall, research on 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine has the potential to provide valuable insights into the pharmacological properties of designer drugs and their potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 2-fluorobenzaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis of 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine is relatively simple, and the precursor chemicals are readily available. This has contributed to its widespread availability and use.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. One study investigated the effects of 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine on the central nervous system and found that it exhibited both stimulant and hallucinogenic effects. Another study explored the potential use of 1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine as a treatment for depression and anxiety disorders. However, further research is needed to fully understand the therapeutic potential of this compound.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-23-18-8-7-15(13-19(18)24-2)14-21-9-11-22(12-10-21)17-6-4-3-5-16(17)20/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGXSMCVXJMNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.